molecular formula C18H15N5S B12146580 3-(Naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole-4-ylamine

3-(Naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12146580
M. Wt: 333.4 g/mol
InChI Key: KFMFKICDIPEDPD-UHFFFAOYSA-N
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Description

3-(Naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole-4-ylamine is a complex organic compound that features a triazole ring substituted with naphthylmethylthio and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole-4-ylamine typically involves multi-step organic reactions. One common method involves the nucleophilic addition of oxindoles with pyridine N-oxides, promoted by PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) under mild conditions . This approach allows for the formation of the triazole ring with the desired substituents.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and naphthylmethylthio groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(Naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole-4-ylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridyl)-1,2,4-triazole derivatives: These compounds share the triazole and pyridyl groups but lack the naphthylmethylthio substituent.

    Naphthylmethylthio derivatives: Compounds with the naphthylmethylthio group but different heterocyclic cores.

Uniqueness

3-(Naphthylmethylthio)-5-(3-pyridyl)-1,2,4-triazole-4-ylamine is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C18H15N5S

Molecular Weight

333.4 g/mol

IUPAC Name

3-(naphthalen-1-ylmethylsulfanyl)-5-pyridin-3-yl-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H15N5S/c19-23-17(14-8-4-10-20-11-14)21-22-18(23)24-12-15-7-3-6-13-5-1-2-9-16(13)15/h1-11H,12,19H2

InChI Key

KFMFKICDIPEDPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(N3N)C4=CN=CC=C4

Origin of Product

United States

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